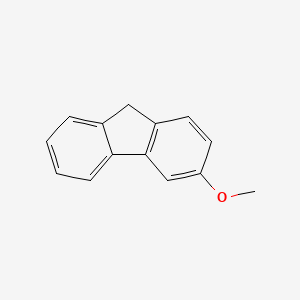
3-Methoxy-9h-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-9H-fluorene is an organic compound with the molecular formula C14H12O It is a derivative of fluorene, where a methoxy group is attached to the third carbon of the fluorene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-9H-fluorene typically involves the methoxylation of fluorene. One common method is the reaction of fluorene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the substitution of a hydrogen atom with a methoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-9H-fluorene can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxy-9-fluorenone.
Reduction: Reduction reactions can convert it back to fluorene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 3-Methoxy-9-fluorenone.
Reduction: Fluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Applications De Recherche Scientifique
3-Methoxy-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: The compound is explored for its potential in creating novel materials with specific optical and electronic characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Methoxy-9H-fluorene largely depends on its interaction with other molecules. In organic electronics, its effectiveness is attributed to its ability to transport charge and its stability under operational conditions. The methoxy group can influence the electronic distribution within the molecule, enhancing its performance in electronic applications.
Comparaison Avec Des Composés Similaires
9H-Fluorene: The parent compound without the methoxy group.
3-Hydroxy-9H-fluorene: A similar compound where the methoxy group is replaced by a hydroxyl group.
3-Methyl-9H-fluorene: A derivative with a methyl group instead of a methoxy group.
Uniqueness: 3-Methoxy-9H-fluorene is unique due to the presence of the methoxy group, which can significantly alter its chemical and physical properties compared to its analogs. This modification can enhance its solubility, reactivity, and electronic properties, making it particularly valuable in specific applications like organic electronics and advanced materials.
Propriétés
Numéro CAS |
7235-14-5 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
3-methoxy-9H-fluorene |
InChI |
InChI=1S/C14H12O/c1-15-12-7-6-11-8-10-4-2-3-5-13(10)14(11)9-12/h2-7,9H,8H2,1H3 |
Clé InChI |
MPZYOVGLFATVNT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CC3=CC=CC=C32)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



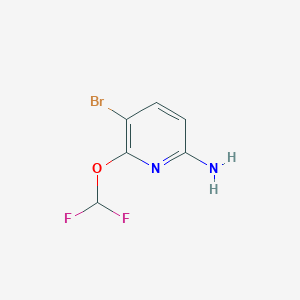

![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)
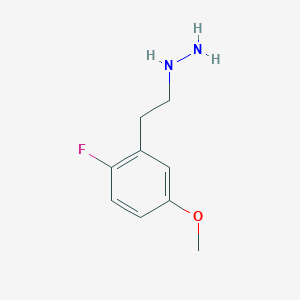
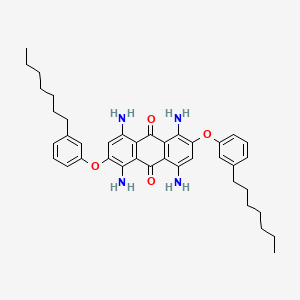
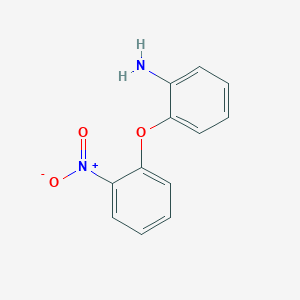
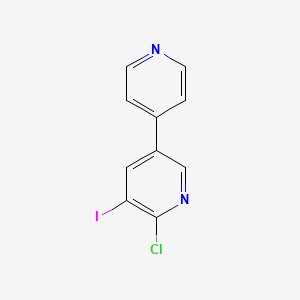
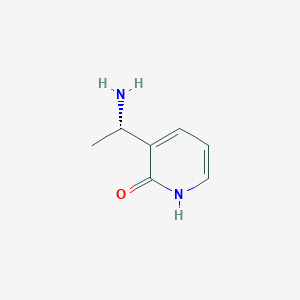

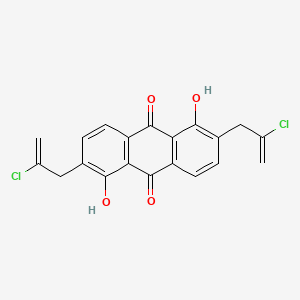
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)

![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
